(3Z)-1-(2-chlorobenzyl)-3-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-1,3-dihydro-2H-indol-2-one
Overview
Description
(3Z)-1-(2-chlorobenzyl)-3-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-1,3-dihydro-2H-indol-2-one is a useful research compound. Its molecular formula is C19H13ClN2O2S2 and its molecular weight is 400.9 g/mol. The purity is usually 95%.
The exact mass of the compound 1-(2-chlorobenzyl)-3-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-1,3-dihydro-2H-indol-2-one is 400.0106977 g/mol and the complexity rating of the compound is 681. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
HIV-1 Reverse Transcriptase Inhibition
The molecule is part of a series of derivatives investigated for their activity against HIV-1 (Human Immunodeficiency Virus type 1) reverse transcriptase (RT) functions. The introduction of a methyl group in the dihydrothiazole ring and a chlorine atom in the isatin nucleus of these compounds has shown activity towards both DNA polymerase and ribonuclease H, which are essential for the HIV replication process. The aromatic group's nature in the thiazole position significantly influences the biological activity of these compounds (Meleddu et al., 2016).
Synthesis of Thiazolo[3,2-c]pyrimidin-5-ones
Another application involves the regioselective reaction of 5-substituted (1,3-thiazolidin-2-ylidene)ketones with 1-chlorobenzyl isocyanates under mild conditions, leading to the formation of diastereomeric 8-acyl-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-c]pyrimidin-5-ones. The relative configuration of the chiral centers in these compounds was determined through X-ray structural analysis, highlighting their potential in creating structurally complex and biologically relevant molecules (Litvinchuk et al., 2020).
Anticancer and Antiangiogenic Effects
The structural framework of this compound is related to thioxothiazolidin-4-one derivatives, which have been synthesized and evaluated for their anticancer and antiangiogenic activities. These compounds have shown significant efficacy in reducing tumor volume, cell number, and enhancing the lifespan in mouse models, indicating their potential as anticancer therapies. Their ability to inhibit tumor angiogenesis and tumor cell proliferation further underscores the therapeutic applications of such derivatives in cancer treatment (Chandrappa et al., 2010).
Properties
IUPAC Name |
(5Z)-5-[1-[(2-chlorophenyl)methyl]-2-oxoindol-3-ylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClN2O2S2/c1-21-18(24)16(26-19(21)25)15-12-7-3-5-9-14(12)22(17(15)23)10-11-6-2-4-8-13(11)20/h2-9H,10H2,1H3/b16-15- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAFLGAADXZEKHL-NXVVXOECSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=C2C3=CC=CC=C3N(C2=O)CC4=CC=CC=C4Cl)SC1=S | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=O)/C(=C/2\C3=CC=CC=C3N(C2=O)CC4=CC=CC=C4Cl)/SC1=S | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClN2O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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